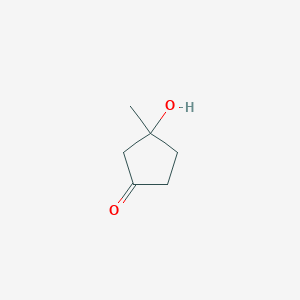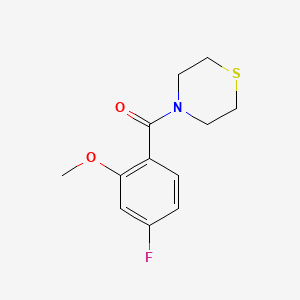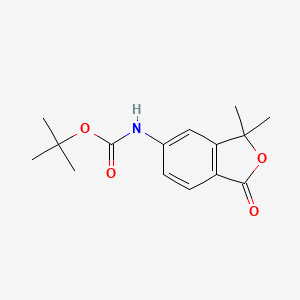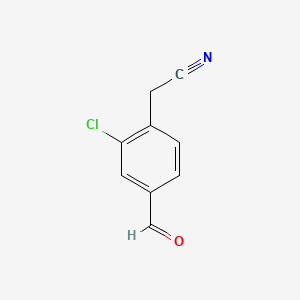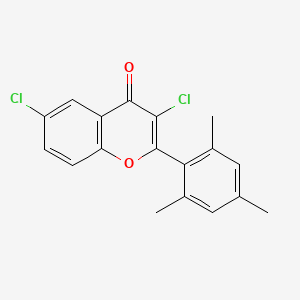
3,6-Dichloro-2-(2,4,6-trimethylphenyl)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichloro-2-(2,4,6-trimethyl-phenyl)-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chlorine atoms and a trimethyl-phenyl group in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-(2,4,6-trimethyl-phenyl)-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trimethylphenol and 3,6-dichlorochromone.
Condensation Reaction: The 2,4,6-trimethylphenol undergoes a condensation reaction with 3,6-dichlorochromone in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure 3,6-Dichloro-2-(2,4,6-trimethyl-phenyl)-chromen-4-one.
Industrial Production Methods
In an industrial setting, the production of 3,6-Dichloro-2-(2,4,6-trimethyl-phenyl)-chromen-4-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
化学反応の分析
Types of Reactions
3,6-Dichloro-2-(2,4,6-trimethyl-phenyl)-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents such as alkyl halides or aryl halides are employed in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkyl or aryl-substituted derivatives.
科学的研究の応用
3,6-Dichloro-2-(2,4,6-trimethyl-phenyl)-chromen-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: It is used in research to understand its effects on various biological pathways and cellular processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,6-Dichloro-2-(2,4,6-trimethyl-phenyl)-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
類似化合物との比較
Similar Compounds
3,6-Dichloro-2-phenyl-chromen-4-one: Lacks the trimethyl-phenyl group, resulting in different chemical properties.
2-(2,4,6-Trimethyl-phenyl)-chromen-4-one: Lacks the chlorine atoms, affecting its reactivity and biological activity.
Uniqueness
3,6-Dichloro-2-(2,4,6-trimethyl-phenyl)-chromen-4-one is unique due to the presence of both chlorine atoms and a trimethyl-phenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
13179-05-0 |
|---|---|
分子式 |
C18H14Cl2O2 |
分子量 |
333.2 g/mol |
IUPAC名 |
3,6-dichloro-2-(2,4,6-trimethylphenyl)chromen-4-one |
InChI |
InChI=1S/C18H14Cl2O2/c1-9-6-10(2)15(11(3)7-9)18-16(20)17(21)13-8-12(19)4-5-14(13)22-18/h4-8H,1-3H3 |
InChIキー |
MFVRBRLUUQLTAK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


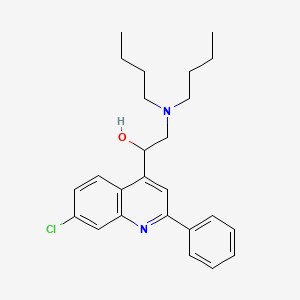
![N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide](/img/structure/B14020606.png)
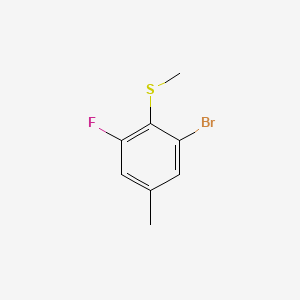
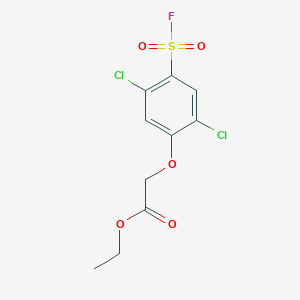


![5-Bromo-2-(3-fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14020624.png)
